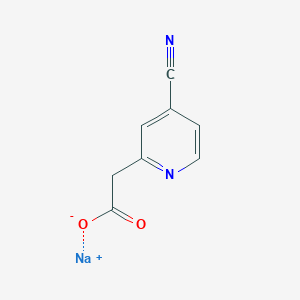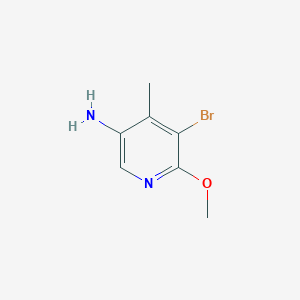
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid
Übersicht
Beschreibung
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid (CAS# 2070896-46-5) is a research chemical . It has a molecular weight of 253.25 and a molecular formula of C15H11NO3 .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles, typically involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The Canonical SMILES representation isC1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.25 and a molecular formula of C15H11NO3 . Other computed properties include a LogP of 3.11680, a complexity of 333, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry: Drug Synthesis and Development
The oxazole ring, a core structure in 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid , is prevalent in many pharmaceutical compounds due to its biological activity . This compound can serve as a precursor in the synthesis of various drugs, including those with anti-inflammatory, antifungal, and anticancer properties. Its unique structure allows for the creation of novel therapeutic agents that can interact with specific biological targets to exert desired effects .
Catalysis: Magnetic Nanocatalysts in Organic Synthesis
Recent advancements in organic synthesis have seen the use of magnetic nanocomposites as catalysts. 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid could potentially be used in conjunction with these catalysts to streamline the synthesis of oxazole derivatives. The magnetic properties allow for easy separation from the reaction mixture, enhancing the efficiency of the synthesis process .
Material Science: Ligand Design for Metal Coordination
In material science, the oxazole ring can act as a ligand for metal coordination, influencing the properties of the resultant materials2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid could be utilized to develop new materials with specific electronic, magnetic, or catalytic properties, useful in various industrial applications .
Biochemistry: Enzyme Inhibition Studies
The structural motif of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid may be instrumental in studying enzyme inhibition. By acting as an inhibitor or a mimic of the natural substrate, it can help in understanding the mechanism of action of enzymes and aid in the design of enzyme inhibitors that could be used as drugs .
Agricultural Chemistry: Pesticide and Herbicide Development
Oxazole derivatives are known for their potential use in agriculture as pesticides and herbicides. The specific structure of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid could lead to the development of new compounds that are more effective and environmentally friendly, helping to protect crops and increase yields .
Analytical Chemistry: Chromogenic Systems
Carboxylic acids, including 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid , can be part of selective chromogenic systems. These systems are used to differentiate between various compounds based on color changes, which can be crucial in analytical procedures for identifying and quantifying substances .
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)13-9-19-14(16-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBFELVPQBQTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)



amine](/img/structure/B1450563.png)






